molecular formula C17H26N2O3 B5868631 3,4-dimethoxy-N-(1-propylpiperidin-4-yl)benzamide

3,4-dimethoxy-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B5868631
M. Wt: 306.4 g/mol
InChI Key: ZLMJMTHHZUOVLM-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(1-propylpiperidin-4-yl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the benzamide class, characterized by the presence of a benzene ring attached to an amide group. The compound’s structure includes two methoxy groups at the 3 and 4 positions of the benzene ring, a propyl group attached to a piperidine ring, and an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(1-propylpiperidin-4-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 1-propylpiperidine.

    Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated intermediate then reacts with 1-propylpiperidine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Industrial methods may also include continuous flow synthesis and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-N-(1-propylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-Dimethoxy-N-(1-propylpiperidin-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxy-N-(1-propylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 3 and 4 positions enhances its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

3,4-dimethoxy-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-9-19-10-7-14(8-11-19)18-17(20)13-5-6-15(21-2)16(12-13)22-3/h5-6,12,14H,4,7-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMJMTHHZUOVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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